S-5751 vs. Asapiprant (S-555739): Comparative In Vitro Functional Potency in Human Platelets
In a direct head-to-head functional cAMP assay using human platelets, asapiprant (S-555739) demonstrated a 50-fold greater potency than S-5751 for inhibiting PGD2-induced cAMP elevation. The IC50 for asapiprant was 16 nM compared to 840 nM for S-5751 under identical experimental conditions . This stark quantitative difference is critical for researchers selecting a tool compound for in vitro DP1 functional studies, as asapiprant requires substantially lower working concentrations to achieve comparable receptor blockade.
| Evidence Dimension | Inhibition of PGD2-induced cAMP elevation |
|---|---|
| Target Compound Data | IC50 = 840 nM |
| Comparator Or Baseline | Asapiprant (S-555739): IC50 = 16 nM |
| Quantified Difference | Asapiprant is approximately 50-fold more potent than S-5751 (16 nM vs. 840 nM) |
| Conditions | Human platelet functional assay; PGD2-stimulated cAMP accumulation |
Why This Matters
Investigators requiring maximal in vitro DP1 blockade at nanomolar concentrations should select asapiprant; S-5751 remains a relevant comparator for benchmarking newer chemical entities or for studies where moderate DP1 functional antagonism is desired.
